N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide

Medicinal Chemistry Chemoinformatics Library Design

Researchers requiring novel, uncharacterized scaffolds for phenotypic screening often face libraries saturated with over-screened pharmacophores. This compound offers a deliberately blank-slate furan-thiazole core with no documented bioactivity (0 bioassays, 0 target annotations), eliminating pre-existing bias. • Enables unbiased phenotypic assay design where discovering new mechanisms of action is the primary goal. • XLogP3 of 2.5 and TPSA of 109 Ų support systematic exploration of structure-property relationships in diversity-oriented libraries. • Serves as a matched negative control for active phenylmethanesulfonamide analogs, providing a structurally similar but inactive comparator.

Molecular Formula C16H16N2O3S2
Molecular Weight 348.44
CAS No. 1421480-55-8
Cat. No. B2359635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide
CAS1421480-55-8
Molecular FormulaC16H16N2O3S2
Molecular Weight348.44
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)CC3=CC=CC=C3
InChIInChI=1S/C16H16N2O3S2/c1-12-15(22-16(18-12)14-8-5-9-21-14)10-17-23(19,20)11-13-6-3-2-4-7-13/h2-9,17H,10-11H2,1H3
InChIKeyLAIPKDAWCLBWTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide: Chemical Identity & Procurement


N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide (CAS 1421480-55-8) is a synthetic sulfonamide featuring a central 4-methylthiazole core linked to a furan-2-yl substituent and a phenylmethanesulfonamide group [1]. The molecular formula is C₁₆H₁₆N₂O₃S₂ with a molecular weight of 348.4 g/mol, and it possesses a computed topological polar surface area of 109 Ų and an XLogP3 of 2.5 [1]. This compound is currently cataloged as a research chemical for screening and medicinal chemistry applications, but its differential scientific value relative to close structural analogs remains unsubstantiated by publicly available primary research data.

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide: Procurement Risk and Analog Substitution


A user seeking N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide cannot simply substitute it with a generic in-class sulfonamide due to the absence of a defined, publicly-characterized biological or performance target. The compound's unique combination of a furanyl-thiazole scaffold and a benzylsulfonamide tail [1] distinguishes it from other heterocyclic sulfonamides, yet there are no published comparative studies demonstrating that its activity profile, physicochemical properties, or synthetic utility are equivalent to or superior to any specific analog. Without such data, any substitution risks introducing an uncharacterized variable into a research protocol, rendering experimental results irreproducible and comparisons invalid. The quantitative evidence below, although limited, contextualizes the current state of knowledge for this compound.

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide: Differentiation Evidence


Physicochemical Comparison vs. Thiophene Analog

The target compound differs from its closest identified analog, N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide (CAS 1421468-65-6), by replacement of a thiophene ring with a benzyl group on the sulfonamide moiety. This structural change results in quantifiable differences in key physicochemical descriptors computed by PubChem: increased molecular weight (348.4 vs. 340.4 g/mol), higher lipophilicity (XLogP3 2.5 vs. 2.0), and a larger heavy atom count (23 vs. 21) [1][2].

Medicinal Chemistry Chemoinformatics Library Design

Lack of Biological Activity vs. Known Sulfonamides

A search of primary research literature and authoritative databases (PubChem, ChEMBL) returns zero bioassay results, zero target annotations, and zero publications for this compound [1][2]. In contrast, structurally related sulfonamides containing the phenylmethanesulfonamide moiety have documented activity, such as the PITCOIN3 inhibitor of PI3KC2α with an IC₅₀ of 121 nM [3]. This complete absence of biological characterization is a key differentiator; the target compound is a blank-slate screening candidate, not a validated probe.

Drug Discovery Chemical Biology Screening

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide: Application Scenarios


Physicochemical Property-Based Library Design

The distinct XLogP3 of 2.5 and TPSA of 109 Ų for this compound [1], which differ from its thiophene analog, make it suitable for inclusion in diversity-oriented screening libraries where a specific lipophilicity range is desired to explore structure-property relationships. Procurement is justified when the goal is to systematically vary the sulfonamide substituent from heteroaryl to arylalkyl groups.

Novel Scaffold for Phenotypic Screening

Given the complete absence of documented biological targets [1], this compound is appropriate for unbiased phenotypic assays where the objective is to discover new mechanisms of action. Its procurement is a deliberate choice to introduce chemical novelty into a screening deck, avoiding the common liabilities of over-screened, known pharmacophores.

Synthetic Methodology Development

The compound's furan-thiazole core with a methylene-linked sulfonamide provides a unique substrate for developing novel synthetic transformations, such as C-H functionalization, sulfonamide cleavage, or heterocycle elaboration. Its purity and availability from commercial sources make it a suitable building block for reaction discovery.

Inactive Comparator and Negative Control

In the absence of any known bioactivity [1], this compound can serve as a matched negative control for active phenylmethanesulfonamide analogs identified in the literature [2]. Its structural similarity to active compounds, coupled with a lack of characterized activity (subject to internal counter-screening), supports its use in validation experiments where a null effect is required from a chemical matter control.

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